1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic agent. This compound is a member of the piperidine class of compounds and has been found to exhibit potent analgesic effects in various animal models of pain.
Mechanism of Action
The mechanism of action of ABT-594 involves its binding to neuronal nicotinic acetylcholine receptors (nAChRs). ABT-594 has a high affinity for the α3β4 and α4β2 subtypes of nAChRs, which are expressed in the central and peripheral nervous systems. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
ABT-594 has been found to produce a range of biochemical and physiological effects in animal models. These include the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception. ABT-594 has also been found to produce antinociceptive effects through the modulation of the descending pain pathway, which is involved in the regulation of pain perception.
Advantages and Limitations for Lab Experiments
One of the main advantages of ABT-594 is its potent analgesic effects in various animal models of pain. This makes it a promising candidate for the treatment of chronic pain. However, one of the limitations of ABT-594 is its potential for abuse, as it has been found to produce rewarding effects in animal models.
Future Directions
There are several future directions for the study of ABT-594. One area of research is the development of more selective nAChR ligands, which could lead to the development of more effective analgesic agents with fewer side effects. Another area of research is the investigation of the potential use of ABT-594 in the treatment of other disorders, such as depression and anxiety. Finally, the development of novel formulations of ABT-594, such as sustained-release formulations, could lead to improved efficacy and safety profiles.
Synthesis Methods
The synthesis of ABT-594 involves the condensation of 2-phenylethylamine with 3-(1H-imidazol-2-yl)benzoyl chloride, followed by reduction with sodium borohydride to yield the final product. This method has been optimized to yield high purity and yield of ABT-594.
Scientific Research Applications
ABT-594 has been extensively studied for its potential use as an analgesic agent. It has been found to exhibit potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical pain. ABT-594 has also been found to be effective in neuropathic pain models, making it a promising candidate for the treatment of chronic pain.
properties
IUPAC Name |
[3-(1H-imidazol-2-yl)phenyl]-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(21-10-4-9-20(16-21)22-24-13-14-25-22)26-15-5-8-19(17-26)12-11-18-6-2-1-3-7-18/h1-4,6-7,9-10,13-14,16,19H,5,8,11-12,15,17H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYSKNPOBSRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.